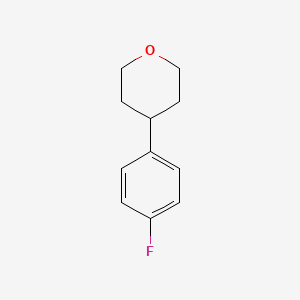

4-(4-Fluorophenyl)oxane

Description

4-(4-Fluorophenyl)oxane is a six-membered cyclic ether (oxane) substituted at the 4-position with a fluorinated phenyl group. The fluorine atom, due to its high electronegativity and small atomic radius, enhances electronic effects (e.g., electron-withdrawing) and influences steric interactions, making this compound a valuable candidate for pharmaceutical and materials research.

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

4-(4-fluorophenyl)oxane |

InChI |

InChI=1S/C11H13FO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |

InChI Key |

QFEPIOYIXVSWKL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)oxane typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxane ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of 4-(4-Fluorophenyl)oxane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)oxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-(4-Fluorophenyl)oxane can yield oxides, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-(4-Fluorophenyl)oxane has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxane ring structure also plays a role in its binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares 4-(4-Fluorophenyl)oxane with structurally analogous oxane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Reactivity and Bioactivity

Table 1: Structural and Functional Group Comparisons

*Inferred from analogous compounds in , and 17.

Key Observations :

- Electronic Effects: The fluorophenyl group in 4-(4-Fluorophenyl)oxane introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to non-fluorinated analogs like 4-(4-Methylbenzyloxy)oxane .

- Biological Potency : Fluorine’s small size allows for tighter binding to enzyme pockets, though potency may be lower than bulkier halogens (e.g., bromine) due to reduced hydrophobic interactions .

- Lipophilicity: Fluorine increases lipophilicity (logP) relative to hydroxyl or amino-substituted oxanes, improving membrane permeability .

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP* | Synthetic Accessibility |

|---|---|---|---|

| 4-(4-Fluorophenyl)oxane | ~180.2 | 2.5 | Moderate (requires fluorinated precursors) |

| 4-(4-Chlorobenzyloxy)oxane | 230.7 | 3.1 | High (common halogens) |

| 4-(3-Chloropropoxy)oxane | 180.6 | 1.8 | Moderate |

| 4-(Oxiran-2-ylmethoxy)oxane | 158.2 | 1.2 | Low (epoxide instability) |

*Estimated using analogous substituent contributions.

Key Observations :

- logP Trends: Fluorophenyl-substituted oxanes exhibit higher logP values than hydroxylated derivatives (e.g., 4-Hydroxy-2-butanone, logP ~0.5), favoring drug-like properties .

- Synthetic Challenges : Fluorinated analogs require specialized reagents (e.g., fluorobenzene derivatives), increasing synthesis complexity compared to chloro or methyl analogs .

Table 3: Bioactivity Comparisons

*Inferred from structural analogs.

Key Observations :

- Halogen Bonding : The fluorine atom in 4-(4-Fluorophenyl)oxane may engage in weak halogen bonding with biological targets, a feature shared with iodine-substituted oxanes (e.g., 4-({3-Iodobicyclo[...]pentan-yl}methyl)oxane) .

- Therapeutic Potential: Fluorophenyl groups are common in drug candidates (e.g., fluorinated COX-2 inhibitors), suggesting 4-(4-Fluorophenyl)oxane could be optimized for similar applications .

Biological Activity

4-(4-Fluorophenyl)oxane is an organic compound with the molecular formula C11H13FO. Its unique structure, featuring a fluorinated phenyl ring and an oxane (tetrahydrofuran) moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C11H13FO

- Molecular Weight : 180.22 g/mol

- IUPAC Name : 4-(4-fluorophenyl)oxane

- Canonical SMILES : C1COCCC1C2=CC=C(C=C2)F

Synthesis

The synthesis of 4-(4-Fluorophenyl)oxane typically involves the reaction of 4-fluorobenzaldehyde with tetrahydropyran. This process requires specific conditions, often utilizing acid or base catalysts to facilitate the formation of the oxane ring. Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity through distillation or crystallization methods.

The biological activity of 4-(4-Fluorophenyl)oxane is attributed to its interaction with various biological molecules, including enzymes and receptors. The fluorine atom in the phenyl group enhances the compound's reactivity and binding affinity, potentially influencing its pharmacological effects.

Research Findings

Recent studies have indicated that compounds structurally related to 4-(4-Fluorophenyl)oxane exhibit significant biological activities:

- Antiviral Activity : Similar compounds have been explored for their inhibitory effects against oseltamivir-resistant strains of influenza virus. For example, chalcone derivatives have shown promising results in inhibiting viral proliferation by blocking nucleoprotein export, suggesting a potential pathway for further research into 4-(4-Fluorophenyl)oxane's antiviral properties .

- Enzyme Inhibition : Research has documented the synthesis of oxygenated chalcone derivatives that act as potent inhibitors of monoamine oxidases (MAO-B), which are crucial in neurodegenerative disease pathways. The structural characteristics of 4-(4-Fluorophenyl)oxane may lend it similar inhibitory properties .

Cytotoxicity Studies

While exploring the biological activity, it is essential to assess cytotoxicity. For instance, some related compounds have demonstrated cytotoxic effects at concentrations that inhibit viral activity, indicating a need for careful optimization in drug design to balance efficacy and safety .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Biological Activity | EC50 (μM) | CC50 (μM) |

|---|---|---|---|

| 4-(4-Chlorophenyl)oxane | Moderate antiviral activity | 2.5 | 50 |

| 4-(4-Bromophenyl)oxane | High MAO-B inhibition | 1.0 | 30 |

| 4-(4-Fluorophenyl)oxane | Potential antiviral and enzyme inhibition | TBD | TBD |

Case Studies

- Chalcone Derivatives : A study identified a series of chalcone-like derivatives with enhanced antiviral properties against resistant influenza strains. The optimization led to compounds with reduced cytotoxicity while maintaining efficacy against viral targets .

- Monoamine Oxidase Inhibitors : Another study focused on oxygenated chalcones as selective MAO-B inhibitors, highlighting their potential therapeutic applications in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.